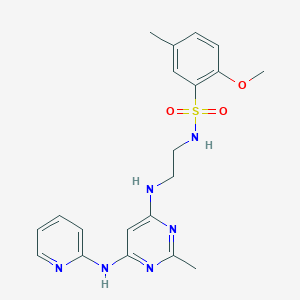
2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatment. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a benzenesulfonamide core, which is known for its diverse biological activities, particularly as an inhibitor of carbonic anhydrases and other enzymes.
- Enzyme Inhibition : The compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. Studies report IC50 values ranging from 10.93 to 25.06 nM, indicating potent selectivity for CA IX over CA II .
- Induction of Apoptosis : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through mechanisms involving increased annexin V-FITC positive cells, suggesting a robust apoptotic response .
- Antibacterial Activity : Preliminary evaluations indicate that derivatives of this compound possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The minimum inhibitory concentrations (MICs) have shown promising results, with significant inhibition at concentrations around 50 µg/mL .
1. Anticancer Activity
A study focused on the compound's anticancer properties found that it significantly inhibited cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism was primarily linked to the inhibition of CA IX, which plays a crucial role in the acidic microenvironment of tumors .
2. Antimicrobial Efficacy
The antimicrobial efficacy was assessed using the agar-well diffusion method, revealing that the compound exhibited substantial antibacterial activity against S. aureus with an inhibition percentage reaching up to 80% compared to control .
| Tested Bacteria | Inhibition Percentage | Control (CIP) |
|---|---|---|
| Staphylococcus aureus | 80.69% | 99.2% |
| Klebsiella pneumoniae | 79.46% | Not specified |
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested favorable pharmacokinetic properties for the compound, indicating its potential for therapeutic use without significant toxicity profiles .
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-7-8-16(29-3)17(12-14)30(27,28)23-11-10-22-19-13-20(25-15(2)24-19)26-18-6-4-5-9-21-18/h4-9,12-13,23H,10-11H2,1-3H3,(H2,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGBYQMWWIMCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














